(5-tert-butyl-1H-imidazol-4-yl)methanol

Description

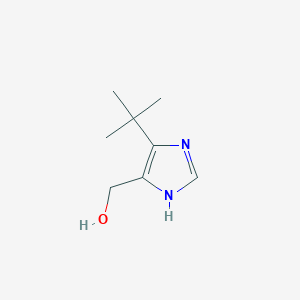

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butyl-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h5,11H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGPAJORZYZGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-tert-butyl-1H-imidazol-4-yl)methanol chemical properties

An In-Depth Technical Guide to the Chemical Properties of (5-tert-butyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide focuses on foundational chemical information and general characteristics derived from related compounds.

Chemical Identity and Physical Properties

This compound is a substituted imidazole derivative. The imidazole ring is a fundamental component of many biologically active molecules, and substitutions can significantly influence its chemical and pharmacological properties.[1][2][3][4][5]

Table 1: General Chemical Information

| Property | Value | Source |

| CAS Number | 51721-22-3 | [4] |

| Molecular Formula | C₈H₁₄N₂O | [4] |

| Molecular Weight | 154.21 g/mol | [4] |

| Physical Form | Solid | [4] |

Spectroscopic Data

Detailed experimental spectroscopic data, such as ¹H NMR and ¹³C NMR spectra for this compound, are not available in the public domain. However, general chemical shift regions for protons and carbons in similar chemical environments can be predicted based on standard NMR principles and data for related structures.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature, the synthesis of substituted imidazole methanols generally involves the creation of the imidazole ring followed by the introduction or modification of the methanol group.

A plausible synthetic approach could involve the following conceptual steps, based on established imidazole synthesis methodologies such as the Debus-Radziszewski reaction.[5]

Caption: A generalized workflow for the synthesis of substituted imidazole methanols.

Experimental Considerations:

The synthesis of imidazole derivatives can be influenced by various factors including the choice of catalyst, solvent, and reaction temperature.[2][3] Common synthetic strategies often involve multi-component reactions to construct the imidazole core.[2][3] The tert-butyl group, being sterically bulky, may influence the regioselectivity of the reactions.

Potential Biological Activity

The biological activities of this compound have not been specifically reported. However, the imidazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including:

-

Antifungal: Imidazole derivatives are known to inhibit fungal growth.[1][4]

-

Anti-inflammatory: Certain substituted imidazoles have demonstrated anti-inflammatory properties.[1][2]

-

Anticancer: Some imidazole-containing compounds have been investigated for their potential as anticancer agents.[1][4]

-

Antibacterial: The imidazole nucleus is a feature in some antibacterial compounds.[1][4]

The presence of the tert-butyl group may enhance lipophilicity, which can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Caption: Potential therapeutic areas for substituted imidazole compounds.

Conclusion

This compound is a chemical compound for which detailed experimental data is scarce in the public domain. This guide provides the available foundational chemical information. Further experimental investigation is required to fully characterize its physical, spectroscopic, and biological properties. Researchers interested in this compound for drug development or other scientific applications will need to undertake de novo synthesis and characterization. The general reactivity and known biological activities of the imidazole class of compounds provide a starting point for such investigations.

References

- 1. rsc.org [rsc.org]

- 2. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (5-(tert-Butyl)-1H-imidazol-4-yl)methanol | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL CAS#: 79047-41-9 [m.chemicalbook.com]

- 7. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of (5-tert-butyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of (5-tert-butyl-1H-imidazol-4-yl)methanol. The information is curated for professionals in chemical research and drug development, with a focus on structured data presentation, experimental methodologies, and visualization of relevant biological pathways.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a tert-butyl group and a hydroxymethyl group. The imidazole moiety is a common scaffold in medicinal chemistry, valued for its diverse biological activities.

Table 1: Core Molecular Identifiers and Properties

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 51721-22-3 | [1] |

| Molecular Formula | C₈H₁₄N₂O | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| InChI | InChI=1S/C8H14N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h5,11H,4H2,1-3H3,(H,9,10) | [1] |

| InChI Key | DKGPAJORZYZGOY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)c1c(CO)[nH]cn1 | N/A |

| Physical Form | Solid | [1] |

(Note: A 2D structure image would be placed here. As I cannot generate images, this is a placeholder.)

Synthesis and Spectroscopic Characterization

Synthesis Protocol: A General Approach

The synthesis of substituted imidazole methanols typically involves a multi-step process. A plausible route could start from a protected imidazole, followed by lithiation and reaction with a formylating agent like N,N-dimethylformamide (DMF), and concluding with the reduction of the resulting aldehyde.[2][3]

Experimental Workflow: General Synthesis

References

An In-depth Technical Guide to (5-tert-butyl-1H-imidazol-4-yl)methanol (CAS 51721-22-3)

Disclaimer: Publicly available scientific literature and technical documentation for the specific compound (5-tert-butyl-1H-imidazol-4-yl)methanol (CAS 51721-22-3) are limited. Therefore, this guide provides a comprehensive overview based on general knowledge of imidazole chemistry, including common synthetic routes, spectroscopic characteristics, and the well-documented biological significance of the imidazole scaffold in drug discovery. The experimental protocols and data presented are illustrative and based on analogous compounds.

Introduction

This compound is a heterocyclic organic compound featuring a central imidazole ring substituted with a tert-butyl group and a hydroxymethyl group. The imidazole moiety is a critical pharmacophore found in numerous endogenous molecules and synthetic drugs, valued for its diverse biological activities. This guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this and structurally related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 51721-22-3 | - |

| Molecular Formula | C₈H₁₄N₂O | [1] |

| Molecular Weight | 154.21 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in methanol, ethanol, and DMSO (predicted) | - |

| InChI Key | DKGPAJORZYZGOY-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general and plausible synthetic route can be conceptualized based on established imidazole synthesis methodologies. A common approach involves the construction of the imidazole ring followed by functional group manipulations.

General Synthetic Strategy: Imidazole Ring Formation

A versatile method for synthesizing substituted imidazoles is the Radziszewski synthesis or its modern variations. This typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. For the target molecule, a plausible precursor would be a dicarbonyl compound bearing a tert-butyl group.

An alternative and often more direct route to 4,5-substituted imidazoles involves the reaction of an α-hydroxyketone with an amidine.

Illustrative Experimental Protocol: Synthesis of a Substituted Imidazol-4-yl)methanol Derivative

The following is a generalized experimental protocol for the synthesis of a substituted (imidazol-4-yl)methanol, which can be adapted for the synthesis of the title compound.

Step 1: Synthesis of the Imidazole Carboxylate Precursor

A mixture of an appropriate α-keto-β-dicarbonyl compound, a suitable aldehyde (e.g., formaldehyde or its equivalent), and an ammonia source (e.g., ammonium acetate) in a solvent such as glacial acetic acid is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Ester to the Alcohol

The imidazole carboxylate from Step 1 is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. A reducing agent, for instance, lithium aluminum hydride (LiAlH₄), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the reduction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude alcohol. The product can be further purified by column chromatography on silica gel.

Visual Representation of a General Synthetic Workflow

Caption: General synthetic workflow for imidazole-4-methanol derivatives.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound are not available. However, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Singlet for the imidazole C2-H proton. - Singlet for the methylene protons of the CH₂OH group. - Singlet for the nine equivalent protons of the tert-butyl group. - Broad singlet for the N-H proton of the imidazole ring. - Broad singlet for the O-H proton of the alcohol. |

| ¹³C NMR | - Signal for the quaternary carbon of the tert-butyl group. - Signal for the methyl carbons of the tert-butyl group. - Signal for the methylene carbon of the CH₂OH group. - Signals for the C2, C4, and C5 carbons of the imidazole ring. |

| IR (Infrared) | - Broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. - C-H stretching vibrations for the tert-butyl and methylene groups around 2850-3000 cm⁻¹. - C=C and C=N stretching vibrations of the imidazole ring in the 1400-1600 cm⁻¹ region. - C-O stretching vibration around 1050-1150 cm⁻¹. |

| MS (Mass Spec.) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 154.11. |

Biological Activity and Drug Development Potential

While no specific biological activity has been reported for this compound, the imidazole scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.

Known Activities of Imidazole Derivatives

Imidazole-containing compounds have been successfully developed as:

-

Antifungal agents: By inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

-

Anticancer agents: Through various mechanisms, including the inhibition of kinases and tubulin polymerization.

-

Antihistamines: By acting as antagonists at histamine receptors.

-

Proton pump inhibitors: For the treatment of acid-reflux disorders.

-

Antimicrobial agents: Exhibiting activity against a range of bacteria and protozoa.

Potential Signaling Pathway Involvement

Given the prevalence of the imidazole motif in biologically active molecules, this compound could potentially interact with various biological targets. A hypothetical interaction with a kinase enzyme, a common target for imidazole-based drugs, is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

This compound represents a simple yet potentially valuable building block in medicinal chemistry. While specific data on its synthesis and biological activity are currently lacking in the public domain, its structural features suggest that it could be a precursor for the development of novel therapeutic agents. Future research should focus on developing and publishing a robust synthetic protocol for this compound, followed by a comprehensive evaluation of its spectroscopic properties and a broad screening for biological activity. Such studies would be instrumental in unlocking the full potential of this and related imidazole derivatives in drug discovery and development.

References

physical and chemical properties of (5-tert-butyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physical and chemical properties of the heterocyclic compound (5-tert-butyl-1H-imidazol-4-yl)methanol. Due to the limited availability of public data, this document focuses on foundational information and outlines general methodologies applicable to imidazole-containing molecules. The core objective is to present the known data in a structured format and to provide a framework for future experimental investigation. At present, specific experimental protocols for its synthesis and detailed characterization, as well as its biological activity and associated signaling pathways, are not extensively documented in publicly accessible literature.

Chemical Identity and Physical Properties

This compound is a substituted imidazole, a class of heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. The presence of a tert-butyl group and a hydroxymethyl substituent influences its chemical and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 154.21 g/mol | --INVALID-LINK--[1] |

| CAS Number | 51721-22-3 | --INVALID-LINK--[1] |

| Physical Form | Solid | --INVALID-LINK--[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Note: Experimental data for melting point, boiling point, solubility in various solvents, and pKa are not currently available in the surveyed literature. For related imidazole compounds, solubility is generally observed in polar organic solvents. The pKa of the imidazole ring is a critical parameter for its biological activity and would require experimental determination.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are not available in the public domain. Such data would be essential for the structural confirmation and purity assessment of the compound.

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of this compound are not detailed in the available literature. However, general synthetic strategies for substituted imidazoles can be adapted.

General Synthetic Approach

A plausible synthetic route could involve the construction of the substituted imidazole ring followed by functional group manipulations. One common method for synthesizing tetrasubstituted imidazoles is the Radziszewski synthesis or related multi-component reactions.

A hypothetical synthetic workflow is presented below.

References

An In-depth Technical Guide to the Synthesis of (5-tert-butyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for (5-tert-butyl-1H-imidazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the core synthetic strategies, provides detailed experimental protocols based on analogous transformations, and presents available physicochemical data.

Introduction

Imidazole-containing compounds are a cornerstone of pharmaceutical research, appearing in a wide array of clinically used drugs. The unique electronic and structural properties of the imidazole ring allow for diverse biological activities. The title compound, this compound, incorporates a sterically significant tert-butyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This guide focuses on the chemical synthesis of this valuable building block.

Synthetic Pathways

The primary and most direct route to this compound involves the reduction of a suitable carbonyl precursor at the C4 position of the imidazole ring. Two main pathways are considered:

-

Pathway A: Reduction of an Aldehyde: This is the most common and efficient approach, starting from the commercially available 5-tert-butyl-1H-imidazole-4-carbaldehyde.

-

Pathway B: Reduction of a Carboxylic Acid or Ester: This pathway involves the synthesis of a carboxylic acid or ester derivative at the C4 position, followed by reduction to the primary alcohol.

The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Reduction of 5-tert-butyl-1H-imidazole-4-carbaldehyde

This pathway utilizes a direct reduction of the aldehyde functional group to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Caption: Pathway A: Reduction of the precursor aldehyde.

Pathway B: Synthesis and Reduction of a Carboxylic Acid Derivative

Caption: Pathway B: Carboxylation followed by reduction.

Experimental Protocols

Reduction of 5-tert-butyl-1H-imidazole-4-carbaldehyde with Lithium Aluminum Hydride (LAH)

Materials:

-

5-tert-butyl-1H-imidazole-4-carbaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (1.2 equivalents) suspended in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Aldehyde: 5-tert-butyl-1H-imidazole-4-carbaldehyde (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled back to 0 °C. The excess LAH is quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. The resulting mixture is stirred for 30 minutes until a white precipitate forms.

-

Isolation: The precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with THF. The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Experimental workflow for the reduction of the aldehyde.

Data Presentation

The following table summarizes the available quantitative data for this compound. Please note that while physicochemical properties are based on available data, the reaction yield is a representative value based on analogous reactions due to the lack of specific literature data for this exact transformation.

| Parameter | Value | Source/Comment |

| Molecular Formula | C₈H₁₄N₂O | - |

| Molecular Weight | 154.21 g/mol | - |

| Appearance | Solid | [1] |

| CAS Number | 51721-22-3 | [1] |

| Representative Yield | 70-85% | Based on analogous reductions of imidazole aldehydes. |

| Purity | >95% | Typically achieved after chromatographic purification. |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.55 (s, 1H), 4.60 (s, 2H), 1.35 (s, 9H) | Predicted chemical shifts. |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 140.0, 135.0, 125.0, 55.0, 31.0, 30.0 | Predicted chemical shifts. |

Conclusion

The synthesis of this compound is most practically achieved through the reduction of its corresponding aldehyde, 5-tert-butyl-1H-imidazole-4-carbaldehyde. This technical guide provides a robust, representative protocol for this transformation using lithium aluminum hydride. While specific experimental data for this exact compound is limited in the public domain, the provided methodologies and data for analogous systems offer a strong foundation for researchers in the field of medicinal and organic chemistry to successfully synthesize this valuable imidazole derivative. Further optimization of reaction conditions and purification techniques may be required to achieve desired purity and yield on a case-by-case basis.

References

The Imidazole Scaffold: A Cornerstone in Drug Discovery and Development

An In-depth Technical Guide on the Discovery, Background, and Therapeutic Applications of Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Since its discovery in the 19th century, its derivatives have given rise to a vast and diverse array of therapeutic agents, tackling a wide spectrum of diseases. This technical guide provides a comprehensive overview of the discovery and historical background of imidazole derivatives, their synthesis, and their profound impact on modern medicine. It delves into the mechanisms of action of key imidazole-based drugs, supported by quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Historical Background

The journey of imidazole began in 1858 when German chemist Heinrich Debus first synthesized the parent compound, which he named "glyoxaline," from the reaction of glyoxal and ammonia.[1] This initial discovery laid the groundwork for the exploration of a new class of heterocyclic compounds. The imidazole nucleus is not just a synthetic curiosity; it is a fundamental component of several important biological molecules, including the amino acid histidine, histamine, and purines, highlighting its inherent biocompatibility and significance in physiological processes.[2]

The therapeutic potential of imidazole derivatives began to be realized in the mid-20th century with the development of the first synthetic imidazole-based drugs. A pivotal moment was the introduction of metronidazole in the 1950s, a potent antiprotozoal and antibacterial agent that remains a frontline treatment for anaerobic infections.[2] This was followed by the discovery of the antifungal properties of imidazole derivatives, leading to the development of drugs like clotrimazole and miconazole in the 1960s and 70s, which revolutionized the treatment of fungal infections.[3] The versatility of the imidazole scaffold was further demonstrated with the development of cimetidine, a histamine H2 receptor antagonist, in the 1970s, which became a blockbuster drug for treating peptic ulcers and gastroesophageal reflux disease.

Synthetic Methodologies

The synthesis of the imidazole core and its derivatives can be achieved through various methods, with the Debus and Radziszewski syntheses being the most classical.

Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction, first reported by Debus, involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia to form a substituted imidazole. The Radziszewski modification of this reaction often provides better yields and is widely used for the synthesis of various imidazole derivatives.[4]

Experimental Protocol: Synthesis of Lophine (2,4,5-Triphenyl-1H-imidazole) via Debus-Radziszewski Reaction [5]

-

Materials: Benzil, benzaldehyde, ammonium acetate, glacial acetic acid, ethanol, ammonium hydroxide.

-

Procedure:

-

In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve benzil (5.25 g, 25 mmol), benzaldehyde (2.5 mL), and ammonium acetate (10 g, 130 mmol) in 100 mL of glacial acetic acid.

-

Heat the mixture to reflux in an oil bath with continuous stirring for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Add 300 mL of water to the filtrate to precipitate the crude product.

-

Collect the solid by vacuum filtration.

-

Neutralize the filtrate with ammonium hydroxide to precipitate any remaining product and collect the solid.

-

Recrystallize the combined crude product from aqueous ethanol to obtain purified lophine.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

-

Pharmacological Activities and Mechanisms of Action

Imidazole derivatives exhibit a remarkable range of pharmacological activities, which can be attributed to the unique electronic and structural features of the imidazole ring. This allows for diverse interactions with various biological targets.

Anticancer Activity

Many imidazole-based compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling Pathway Inhibition:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell growth and proliferation.[5] Several imidazole derivatives have been developed as EGFR inhibitors, competing with ATP for the kinase domain's binding site and thereby blocking its activity.[1][6]

-

Vascular Endothelial Growth Factor (VEGF) Receptor Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGF and its receptor (VEGFR) are key regulators of this process. Imidazole-containing compounds can inhibit VEGFR, thereby suppressing tumor-induced angiogenesis.[4][][8]

Quantitative Data: Anticancer Activity of Imidazole Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 Value | Reference |

| Fused Imidazole | EGFR | A549 (Lung) | 1.98 µM | [1] |

| Fused Imidazole | EGFR | MDA-MB-231 (Breast) | 4.07 µM | [1] |

| Imidazole-Thiazole | FAK | U87-MG (Glioblastoma) | 10-100 nM | [9] |

| Benzimidazole | Tubulin | HCT116 (Colon) | 23.12 nM | [10] |

Antifungal Activity

Azole antifungals, which include a large number of imidazole derivatives, are mainstays in the treatment of fungal infections. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] Disruption of ergosterol synthesis leads to a compromised cell membrane, resulting in fungal cell death.[12][13]

Quantitative Data: Antifungal Activity of Imidazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Imidazole Derivative 31 | Candida albicans (Fluconazole-resistant) | 8 | [14] |

| Imidazole Derivative 42 | Candida albicans (Fluconazole-resistant) | 8 | [14] |

| Imidazole Derivative HL2 | Staphylococcus aureus | 625 | [15] |

| Imidazole Derivative HL2 | MRSA | 625 | [15] |

Other Pharmacological Activities

The therapeutic applications of imidazole derivatives extend beyond anticancer and antifungal activities.

Quantitative Data: Anti-inflammatory and Antiviral Activities

| Compound Class | Activity | Assay/Target | IC50/EC50 Value | Reference |

| Di- and tri-substituted Imidazoles | Anti-inflammatory | Carrageenan-induced rat paw edema | 49.58-58.02% inhibition | [16] |

| Imidazole-pyrazole hybrids | Anti-inflammatory | COX-1, COX-2, 5-LOX | 5.37-7.52 µg/mL | [17] |

| 1-Hydroxyimidazole derivative | Antiviral | Vaccinia virus | 1.29 µg/mL | [18] |

| Imidazole 4,5-dicarboxamide | Antiviral | Dengue virus | 1.93 µM | [18] |

Pharmacokinetic Properties

The pharmacokinetic profile of a drug is a critical determinant of its clinical efficacy. Imidazole derivatives generally exhibit a wide range of pharmacokinetic properties, which can be tailored through chemical modification.

Pharmacokinetic Data of Selected Imidazole Drugs

| Drug | Bioavailability | Half-life (t1/2) | Metabolism | Excretion |

| Ketoconazole | Variable (pH-dependent) | ~8 hours | Hepatic (CYP3A4) | Primarily fecal |

| Metronidazole | >90% (oral) | ~8 hours | Hepatic | Primarily renal |

| Cimetidine | 60-70% (oral) | ~2 hours | Hepatic | Primarily renal |

Experimental Protocols

This section provides detailed protocols for key experiments commonly used in the discovery and evaluation of imidazole derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the imidazole derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: [21]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of the imidazole derivative in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Characterization of Synthesized Imidazoles

High-Performance Liquid Chromatography (HPLC): [22][23]

-

Column: C18 or C8 reversed-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer), often with pH adjustment.

-

Detection: UV detection at a wavelength where the imidazole derivative has maximum absorbance (typically in the range of 210-300 nm).

-

Flow Rate: Typically 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [2][24]

-

¹H NMR: The protons on the imidazole ring typically appear in the aromatic region (δ 7-8 ppm). The chemical shifts are influenced by the substituents on the ring.

-

¹³C NMR: The carbon atoms of the imidazole ring also resonate in the aromatic region (δ 115-145 ppm).

Mass Spectrometry (MS): [21][25]

-

Electron impact (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can provide valuable structural information. A common fragmentation involves the cleavage of the imidazole ring.

Experimental and Developmental Workflow

The discovery and development of a new imidazole-based drug follows a structured workflow, from initial design to preclinical and clinical evaluation.

Conclusion and Future Perspectives

The imidazole scaffold has undeniably left an indelible mark on the landscape of medicinal chemistry and drug discovery. Its journey from a simple heterocyclic compound to the core of numerous life-saving drugs is a testament to its remarkable versatility. The ongoing research into novel imidazole derivatives continues to unveil new therapeutic possibilities, particularly in the areas of targeted cancer therapy, combating antimicrobial resistance, and treating inflammatory and viral diseases. The ease of synthesis and the ability to fine-tune its physicochemical and pharmacological properties through structural modifications ensure that the imidazole ring will remain a fertile ground for the discovery of the next generation of innovative medicines. As our understanding of disease biology deepens, the rational design of imidazole-based compounds targeting specific molecular pathways holds immense promise for developing more effective and safer therapies for a multitude of human ailments.

References

- 1. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. jchemrev.com [jchemrev.com]

- 10. [PDF] Pharmacokinetics of imidazole antimycotics. | Semantic Scholar [semanticscholar.org]

- 11. journalijdr.com [journalijdr.com]

- 12. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 16. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]

- 24. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 25. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activities of substituted imidazoles

An In-depth Technical Guide to the Biological Activities of Substituted Imidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic characteristics, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, make it a "privileged structure" for drug design.[3] Substituted imidazoles possess an exceptionally broad range of pharmacological activities, which has led to their development as clinical drugs for various diseases.[4][5] This guide provides a technical overview of the significant biological activities of substituted imidazoles, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Anticancer Activity

Imidazole derivatives represent a promising class of anticancer agents, exhibiting multiple modes of action against various cancer cell lines.[1][6] Their therapeutic potential stems from their ability to interfere with key cellular processes essential for cancer cell proliferation and survival.[7]

Mechanisms of Action

The anticancer effects of substituted imidazoles are diverse and target several hallmarks of cancer. Key mechanisms include:

-

Tubulin Polymerization Inhibition: Many imidazole-based compounds act as microtubule-targeting agents. They bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

-

Kinase Inhibition: The imidazole scaffold is crucial in the design of kinase inhibitors. For example, derivatives have been developed to target specific kinases in cancer signaling pathways, such as BRAFV600E, which is mutated in various malignant tumors.[1][10] Inhibition of these kinases disrupts proliferation and metastasis signals.[1]

-

Enzyme Inhibition: Imidazole derivatives can inhibit other key enzymes vital for cancer cell metabolism and survival, such as histone deacetylases (HDACs), which play a role in gene expression and cancer cell motility.[1]

-

DNA Interaction: Certain benzimidazole derivatives have been shown to act via DNA alkylation, causing cleavage at guanine and adenine bases, leading to cytotoxicity.[8]

Quantitative Data: In Vitro Anticancer Activity

The potency of substituted imidazoles has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.

| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ Value (µM) | Reference(s) |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | Human gastric cancer (NUGC-3) | 0.05 | [8] |

| BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole) | Colorectal cancer (SW480, HCT116) | 0.027, 0.023 | [6] |

| Imidazole-Chalcone Derivative (9j') | Adenocarcinoma (A549) | 7.05 | [9] |

| Imidazole-Chalcone Derivative (9g) | Human breast cancer (MCF-7) | 8.52 | [9] |

| 4-(1H-imidazol-5-yl)pyridin-2-amine Derivative (14h) | NCI 60 Cell Line Panel (Mean) | 2.4 | [10] |

| 4-(1H-imidazol-5-yl)pyridin-2-amine Derivative (16e) | NCI 60 Cell Line Panel (Mean) | 3.6 | [10] |

| IPM714 (¹H-imidazole[4,5-f][11][12] phenanthroline derivative) | Colorectal cancer (HCT116, SW480) | 1.74, 2.0 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized imidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle.

-

MTT Reagent Addition: After incubation, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve these crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial (Antifungal & Antibacterial) Activity

Imidazole derivatives form the basis of many clinically used antimicrobial agents.[5] Their broad-spectrum activity covers both pathogenic fungi and bacteria.

Mechanism of Action: Antifungal

The primary antifungal mechanism of azoles, including imidazoles like miconazole and ketoconazole, is the inhibition of ergosterol biosynthesis.[14] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

-

Inhibition of 14α-demethylase: Imidazole derivatives bind to the heme iron of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.

-

Ergosterol Depletion: This inhibition blocks the conversion of lanosterol to ergosterol.

-

Membrane Disruption: The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, increasing its permeability and leading to cell death.[14]

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 12. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 13. jchemrev.com [jchemrev.com]

- 14. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

spectroscopic data for imidazole compounds (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole is a five-membered heterocyclic aromatic organic compound, classified as a diazole, and possessing a structure with non-adjacent nitrogen atoms. This ring system is a fundamental core in a vast array of biologically active molecules, including the amino acid histidine, purines, and numerous pharmaceuticals. Consequently, the precise and unambiguous characterization of imidazole-containing compounds is of paramount importance in the fields of medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the structure and properties of imidazole derivatives. This document presents characteristic spectroscopic data, detailed experimental protocols, and a workflow for the spectroscopic analysis of these vital compounds.

Spectroscopic Data of Imidazole

The following tables summarize the characteristic spectroscopic data for the parent imidazole molecule. It is important to note that these values can shift depending on the solvent, concentration, and the presence of substituents on the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data for Imidazole

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~7.73 | singlet | - |

| H-4 | ~7.13 | doublet | J = 1.0 Hz |

| H-5 | ~7.13 | doublet | J = 1.0 Hz |

Data acquired in D₂O with DSS as a reference. Chemical shifts can vary with pH.[1][2]

¹³C NMR Spectral Data for Imidazole

| Carbon | Chemical Shift (δ) in ppm |

| C-2 | ~137.8 |

| C-4 | ~123.4 |

| C-5 | ~123.4 |

Data acquired in D₂O with DSS as a reference.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands for Imidazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-2500 | N-H stretching | Imidazole N-H |

| ~3162 | C-H stretching | Aromatic C-H |

| ~1681 | C=N stretching | Imidazole ring |

| 1599, 1489 | C=C stretching | Aromatic ring |

| 1098-1220 | Ring vibration | Imidazole ring |

| ~835 | C-H bending | Aromatic C-H out-of-plane |

Note: The N-H stretching band is often broad due to hydrogen bonding.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data for Imidazole

| m/z | Relative Intensity | Assignment |

| 68 | 100% | Molecular Ion [M]⁺ |

| 41 | Major | [M - HCN]⁺ |

| 40 | Major | [M - H - HCN]⁺ |

Data obtained via Electron Ionization (EI).[5][6]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of an imidazole compound.

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Pipettes and glassware

Reagents:

-

Imidazole sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve the accurately weighed imidazole sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[7]

-

Internal Standard: Add a small amount of TMS (or another appropriate standard) to the solution. TMS provides a reference signal at 0.00 ppm.

-

Spectrometer Setup: Place the NMR tube into the spectrometer's probe and ensure it is positioned correctly using a depth gauge.[7]

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp and symmetrical peaks.

-

Acquisition:

-

For ¹H NMR , acquire the spectrum using appropriate parameters for spectral width, number of scans, and relaxation delay. Typically, a single scan can be sufficient for a concentrated sample.[8]

-

For ¹³C NMR , a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.[9]

-

-

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon environments.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of an imidazole compound to identify its functional groups.

Apparatus:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press.

-

Agate mortar and pestle

-

Spatula

Reagents:

-

Imidazole sample (1-2 mg)

-

Potassium bromide (KBr), IR grade (for pellet method)

Procedure (ATR Method):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid imidazole sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[10]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the imidazole sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, uniform powder is obtained.[11]

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum.[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of an imidazole compound.

Apparatus:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI)

Reagents:

-

Imidazole sample

-

Volatile organic solvent (e.g., methanol, acetonitrile)

Procedure (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the imidazole sample (approximately 1 mg/mL) in a suitable volatile solvent. Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[12]

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate using a syringe pump.

-

Spectrum Acquisition: Acquire the mass spectrum in positive or negative ion mode over a desired m/z range.

-

Tandem MS (MS/MS): To study fragmentation, select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Workflow and Data Integration

The structural elucidation of a novel imidazole compound is a multi-step process that integrates data from various spectroscopic techniques.

This workflow begins with the synthesis and purification of the target imidazole compound. The purified sample is then subjected to a battery of spectroscopic analyses. Mass spectrometry provides the molecular weight, which is a critical first piece of information. Infrared spectroscopy identifies the key functional groups present, confirming, for instance, the presence of N-H and aromatic C-H bonds. Finally, ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms within the molecule, allowing for the definitive assignment of the structure. The data from all three techniques are then integrated to confirm the proposed molecular structure, leading to a final report or publication.

References

- 1. bmse000790 Imidazole - Supplemental Proton Data at BMRB [bmrb.io]

- 2. bmse000096 Imidazole at BMRB [bmrb.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Imidazole, TMS derivative [webbook.nist.gov]

- 7. youtube.com [youtube.com]

- 8. ekwan.github.io [ekwan.github.io]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. amherst.edu [amherst.edu]

- 11. benchchem.com [benchchem.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to (5-tert-butyl-1H-imidazol-4-yl)methanol

Abstract: This technical guide provides a comprehensive overview of the chemical compound (5-tert-butyl-1H-imidazol-4-yl)methanol. It details its chemical properties, synthesis methodologies, potential biological activities, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, this guide extrapolates potential activities and mechanisms based on the well-documented behavior of structurally related imidazole derivatives.

Chemical Identity and Properties

The compound with the structure this compound is a substituted imidazole derivative.

IUPAC Name: this compound[1][2]

Synonyms:

-

(4-tert-butyl-1H-imidazol-5-yl)methanol[1]

-

(5-tert-butylimidazol-4-yl)methanol[1]

-

(5-t-butyl-1h-imidazol-4-yl)methanol[1]

-

(5-tert-butyl-3H-imidazol-4-yl)-methanol[1]

Chemical Structure:

Caption: 2D Structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O | [1][2] |

| Molecular Weight | 154.21 g/mol | [1][2] |

| CAS Number | 51721-22-3 | |

| Appearance | Solid | [1][2] |

| InChI | InChI=1S/C8H14N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h5,11H,4H2,1-3H3,(H,9,10) | [1][2] |

| InChI Key | DKGPAJORZYZGOY-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)(C)c1c(CO)ncn1 |

Synthesis Methodologies

Radziszewski Imidazole Synthesis

This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4][5] For the synthesis of the target molecule, a plausible pathway would involve a dicarbonyl precursor bearing a tert-butyl group.

Caption: Radziszewski Synthesis approach.

Van Leusen Imidazole Synthesis

The Van Leusen reaction provides a versatile route to imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[6][7][8][9] This method is known for its tolerance of a wide range of functional groups.

Caption: Van Leusen Synthesis approach.

Potential Biological Activity and Signaling Pathways

Direct biological activity data for this compound is not extensively reported. However, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, particularly as kinase inhibitors.[10] Many imidazole derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Kinase Inhibition

The imidazole ring system is a common structural motif in many kinase inhibitors.[10] It is plausible that this compound could exhibit inhibitory activity against various kinases. For instance, a structurally related compound, KIM-161, has been shown to downregulate several kinases, including members of the BRK, FLT, and JAK families, and suppress ERK1/2 signaling.[10]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11][12][13] Dysregulation of this pathway is a hallmark of many cancers. Several imidazole-containing molecules have been developed as inhibitors of key kinases within this pathway, such as PI3K, Akt, and mTOR.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation.[14][15] Imidazole-based compounds have been investigated as inhibitors of components of this pathway, such as p38 MAP kinase.[16][17]

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of imidazole derivatives, which can be adapted for this compound.

General Synthesis of a 2,4,5-Trisubstituted Imidazole (Radziszewski)

Materials:

-

1,2-Dicarbonyl compound (1.0 eq)

-

Aldehyde (1.0 eq)

-

Ammonium acetate or ammonia (excess)

-

Glacial acetic acid (solvent)

Procedure:

-

Dissolve the 1,2-dicarbonyl compound and the aldehyde in glacial acetic acid.

-

Add a significant excess of ammonium acetate.

-

Heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water and neutralize with a base (e.g., ammonium hydroxide).

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is commonly used. A typical gradient might be 10-90% acetonitrile over 20 minutes.

Protocol:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of dilutions for a calibration curve.

-

Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

-

Set the UV detection wavelength to an appropriate value (e.g., 210-254 nm).

-

Inject the standards and the sample solution.

-

Quantify the compound based on the peak area and the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

-

LC-MS system with an electrospray ionization (ESI) source.

LC Conditions:

-

As described for HPLC analysis.

MS Conditions:

-

Ionization Mode: Positive ESI

-

Scan Range: m/z 100-500

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 300-400 °C

Protocol:

-

Prepare the sample as for HPLC analysis.

-

Inject the sample into the LC-MS system.

-

Acquire the mass spectrum and confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₈H₁₄N₂O is m/z 155.11.

Data Presentation

Table 2: Summary of Potential Biological Activities of Imidazole Derivatives

| Activity | Target/Pathway | Example Compound(s) | Reference |

| Anticancer | Kinase Inhibition (BRK, FLT, JAK, ERK1/2) | KIM-161 | [10] |

| Anticancer | PI3K/Akt/mTOR Pathway Inhibition | Various imidazole derivatives | [11][12][13] |

| Anti-inflammatory | p38 MAP Kinase Inhibition | Pyridinyl imidazoles | [16][17] |

Conclusion

This compound is a substituted imidazole with potential for biological activity, likely through the modulation of key cellular signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, analysis, and potential therapeutic applications based on the well-established chemistry and pharmacology of the imidazole scaffold. Further research is warranted to fully elucidate the biological profile of this compound and its potential as a lead for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. (5-(tert-Butyl)-1H-imidazol-4-yl)methanol | CymitQuimica [cymitquimica.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. stemcell.com [stemcell.com]

- 17. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Tert-Butyl Imidazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl imidazole compounds represent a significant class of heterocyclic molecules widely utilized in medicinal chemistry and materials science. The imidazole ring is a privileged scaffold found in numerous biologically active compounds, while the tert-butyl group can enhance metabolic stability, modulate lipophilicity, and provide steric hindrance to influence molecular interactions.[1][2] However, the incorporation of a tert-butyl group also presents unique challenges regarding solubility and metabolic fate, as it can be susceptible to oxidative metabolism.[1][3][4]

Understanding the solubility and stability of these compounds is paramount for successful drug discovery and development. Solubility directly impacts bioavailability and formulation strategies, while chemical, physical, and metabolic stability determines a compound's shelf-life, degradation pathways, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of tert-butyl imidazole derivatives.

Physicochemical Properties and Solubility

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. The tert-butyl group generally increases lipophilicity, which can decrease aqueous solubility. However, the basic nitrogen atom in the imidazole ring can be protonated, significantly enhancing solubility in acidic aqueous solutions.[5][6]

General Solubility Profile

While specific quantitative data is dependent on the exact substitution pattern of the molecule, a general solubility profile can be anticipated. Compounds like 1-tert-Butylimidazole are described as liquids that are insoluble in water but soluble in various organic solvents.[7] The solubility in polar solvents is a known characteristic of the parent imidazole ring.[6]

Table 1: General Physicochemical Properties of 1-tert-Butylimidazole

| Property | Value/Information | Source |

| CAS Number | 45676-04-8 | [8] |

| Molecular Formula | C₇H₁₂N₂ | [8] |

| Molecular Weight | 124.19 g/mol | [8] |

| Appearance | Colorless to slightly yellow clear liquid | [8] |

| Boiling Point | 105 °C / 12 mmHg | [8] |

| Density | 0.96 g/cm³ | [8] |

| Water Solubility | Insoluble | [7] |

Quantitative Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility. The following table provides an illustrative template for presenting experimentally determined solubility data in various pharmaceutically relevant solvents.

Table 2: Illustrative Solubility Data for a Tert-Butyl Imidazole Compound (Note: The following data is for illustrative purposes to guide data presentation.)

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | 0.05 | 0.0004 |

| pH 2.0 HCl Buffer | 25 | 15.2 | 0.1225 |

| pH 7.4 PBS | 25 | 0.12 | 0.0010 |

| Ethanol | 25 | 45.8 | 0.3690 |

| Propylene Glycol | 25 | 33.5 | 0.2700 |

| Methanol | 25 | > 100 | > 0.8059 |

Experimental Protocol: Shake-Flask Solubility Assay[10]

This protocol outlines the steps for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of a tert-butyl imidazole compound in various solvents.

Materials:

-

Test compound (solid form)

-

Selected solvents (e.g., water, buffers, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

-

Validated analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After incubation, visually confirm the presence of undissolved solid material.

-

Separate the undissolved solid from the solution via centrifugation or filtration.

-

Carefully collect the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. isca.me [isca.me]

- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butylimidazole | C7H12N2 | CID 61347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Synthesis of (5-tert-butyl-1H-imidazol-4-yl)methanol

Introduction

(5-tert-butyl-1H-imidazol-4-yl)methanol is a valuable building block in medicinal chemistry and drug development. The imidazole scaffold is a common feature in many biologically active compounds, and the ability to introduce functional groups such as the hydroxymethyl group allows for further molecular elaboration and the exploration of structure-activity relationships (SAR). This document provides a detailed protocol for the synthesis of this compound via the reduction of 5-tert-butyl-1H-imidazole-4-carbaldehyde. This method offers a straightforward and efficient route to the desired alcohol.

Strategic Overview

The synthesis is achieved through the chemical reduction of an aldehyde to a primary alcohol. The tert-butyl group at the 5-position of the imidazole ring is sterically demanding and influences the reactivity of the adjacent functional group. The chosen reducing agent, sodium borohydride (NaBH4), is a mild and selective reagent for the reduction of aldehydes and ketones, making it well-suited for this transformation without affecting the imidazole ring.

Experimental Protocol

Materials and Methods

Reagents and Solvents:

-

5-tert-butyl-1H-imidazole-4-carbaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Deionized water (H2O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel (for column chromatography)

-

Hexane

-

Acetone

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-tert-butyl-1H-imidazole-4-carbaldehyde (1.0 eq) in methanol. Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Reduction: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition of NaBH4 is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

Data Presentation

| Parameter | Value |

| Starting Material | 5-tert-butyl-1H-imidazole-4-carbaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH4) |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Product Yield | 85-95% (typical) |

| Product Purity (by NMR) | >98% |

| Appearance | White to off-white solid |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathway (Logical Relationship)

Caption: Reduction of an aldehyde to a primary alcohol.

Application Notes and Protocols: (5-tert-butyl-1H-imidazol-4-yl)methanol as a Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (5-tert-butyl-1H-imidazol-4-yl)methanol as a synthetic precursor in the development of biologically active molecules, with a focus on p38 MAP kinase inhibitors.

Introduction

This compound is a valuable building block in medicinal chemistry. The tert-butyl group provides steric bulk and lipophilicity, which can be crucial for binding to protein targets, while the imidazole core is a key pharmacophore in many active pharmaceutical ingredients. A primary application of this precursor is in the synthesis of p38 MAP kinase inhibitors, a class of drugs investigated for their anti-inflammatory properties.

The general synthetic strategy involves a two-step process: the oxidation of the primary alcohol to the more reactive aldehyde, followed by the construction of the final inhibitor scaffold, often through condensation or multi-component reactions.

Application: Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of inflammatory diseases. Consequently, inhibitors of p38 MAP kinase are of significant interest for therapeutic intervention. The imidazole scaffold is a common feature of many potent p38 inhibitors.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase. Activation of this pathway by cellular stressors or inflammatory cytokines leads to the phosphorylation of downstream transcription factors, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Caption: The p38 MAP Kinase Signaling Cascade.

Experimental Protocols

The following protocols describe a plausible synthetic route from this compound to a representative p38 MAP kinase inhibitor. This route first involves the oxidation of the starting material to 5-tert-butyl-1H-imidazole-4-carbaldehyde, which then serves as a key intermediate.

Synthetic Workflow Overview

Caption: General synthetic workflow.

Protocol 1: Oxidation of this compound

This protocol details the oxidation of the starting alcohol to the corresponding aldehyde using activated manganese dioxide, a mild and selective reagent for the oxidation of heteroaromatic methanols.

Materials:

-

This compound

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (10.0 eq).

-

Stir the resulting suspension vigorously at room temperature.

-